2-[(2,3-dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole
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Overview
Description
The closest compound I found is Metaxalone, which is chemically known as 5-[(3,5-dimethylphenoxy)methyl]-2-oxazolidinone . It’s a white to almost white, odorless crystalline powder .
Molecular Structure Analysis
The molecular structure of a similar compound, 5-[(3,5-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one, has been reported .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2-[(2,6-dimethylphenoxy)methyl]oxirane, have been reported .
Scientific Research Applications
Anticancer Agents
Benzimidazole derivatives, including “2-[(2,3-dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole”, have been studied extensively for their potential as anticancer agents . The presence of a methyl group at the 5(6)-position on the benzimidazole scaffold contributes to the anticancer activity . Electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) also significantly increase anticancer activity .
Antifungal Agents
Benzimidazole compounds are known for their extensive range of therapeutic applications, including antifungal properties . They have been used in agriculture, horticulture, and forestry for their fungicidal properties .
Disease Control in Cereals
As a fungicide, “2-[(2,3-dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole” has been used for disease control in cereals . It helps to protect the crops from various fungal diseases, thereby increasing the yield.
Disease Control in Vegetables
In addition to cereals, this compound is also used for disease control in vegetables . It is effective against a wide range of fungal diseases that can affect vegetable crops.
Turf Management
This compound is used in turf management for its fungicidal properties . It helps to control diseases that can affect the health and appearance of turfgrass.
Mitochondrial Cytochrome-bc1 Complex Inhibitor
“2-[(2,3-dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole” has a role as a mitochondrial cytochrome-bc1 complex inhibitor . This makes it useful in scientific research related to cellular respiration and energy production.
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial activity
Mode of Action
Benzimidazole derivatives are known to interact with their targets by binding to specific proteins or enzymes, thereby inhibiting their function . The fluoro group in the compound may enhance its binding affinity, but the exact mechanism remains to be elucidated.
Biochemical Pathways
Similar compounds have been shown to interfere with the synthesis of critical biomolecules in microbial cells, leading to cell death
Pharmacokinetics
Similar compounds like metaxalone have been studied, and it was found that food significantly increases the bioavailability of metaxalone . The terminal half-life of Metaxalone is approximately 9.0 ± 4.8 hours . These properties may provide some insight into the potential pharmacokinetics of 2-[(2,3-dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole, but direct studies on this compound are needed.
Result of Action
Based on the antimicrobial activity of similar compounds, it can be hypothesized that this compound may lead to the death of microbial cells by disrupting critical cellular processes .
Safety and Hazards
properties
IUPAC Name |
2-[(2,3-dimethylphenoxy)methyl]-6-fluoro-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O/c1-10-4-3-5-15(11(10)2)20-9-16-18-13-7-6-12(17)8-14(13)19-16/h3-8H,9H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMVICGEZCGHLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=NC3=C(N2)C=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,3-dimethylphenoxy)methyl]-5-fluoro-1H-benzimidazole |
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